N'-(4-bromobenzoyl)-3-hydroxybenzohydrazide
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Overview
Description
N’-(4-bromobenzoyl)-3-hydroxybenzohydrazide is an organic compound that features a bromobenzoyl group attached to a hydroxybenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-bromobenzoyl)-3-hydroxybenzohydrazide typically involves the reaction of 4-bromobenzoyl chloride with 3-hydroxybenzohydrazide. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for N’-(4-bromobenzoyl)-3-hydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(4-bromobenzoyl)-3-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromobenzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a benzoyl derivative.
Reduction: Formation of a benzyl derivative.
Substitution: Formation of various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(4-bromobenzoyl)-3-hydroxybenzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(4-bromobenzoyl)-3-hydroxybenzohydrazide depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, it could inhibit enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The exact molecular targets and pathways would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4-bromobenzoyl chloride: A precursor in the synthesis of N’-(4-bromobenzoyl)-3-hydroxybenzohydrazide.
3-hydroxybenzohydrazide: Another precursor used in the synthesis.
N’-(4-bromobenzoyl)-3-hydroxybenzohydrazide derivatives: Compounds with similar structures but different substituents on the benzoyl or hydroxybenzohydrazide moieties.
Uniqueness
N’-(4-bromobenzoyl)-3-hydroxybenzohydrazide is unique due to the presence of both a bromobenzoyl group and a hydroxybenzohydrazide moiety, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N'-(4-bromobenzoyl)-3-hydroxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3/c15-11-6-4-9(5-7-11)13(19)16-17-14(20)10-2-1-3-12(18)8-10/h1-8,18H,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDNPCQHPFBADR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)NNC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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